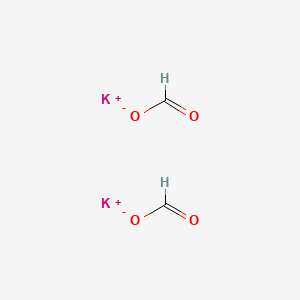
dipotassium;diformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid, potassium salt (2:1), also known as potassium diformate, is a chemical compound with the molecular formula CH3KO2 and a molecular weight of 86.13 g/mol . It is an odorless, low-corrosive, and easy-to-handle substance. This compound is recognized for its strong antimicrobial properties and is used in various applications, including as a non-antibiotic growth promoter in animal feeds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formic acid, potassium salt (2:1) can be synthesized by reacting formic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where formic acid is added to a solution of potassium hydroxide under controlled conditions to form potassium diformate .
Industrial Production Methods: In industrial settings, potassium diformate is produced by reacting formic acid with potassium hydroxide in large-scale reactors. The reaction is exothermic and requires careful temperature control to ensure the desired product is obtained. The resulting solution is then concentrated and crystallized to yield pure potassium diformate .
Types of Reactions:
Oxidation: Potassium diformate can undergo oxidation reactions, where it is converted to potassium carbonate and carbon dioxide.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: Potassium diformate can react with other compounds in substitution reactions, where the formate ion is replaced by another anion.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reactions: Various acids or bases can be used to facilitate substitution reactions.
Major Products:
Oxidation: Potassium carbonate and carbon dioxide.
Reduction: Potassium formate.
Substitution: Depending on the substituent, various potassium salts can be formed.
Scientific Research Applications
Chemistry: Potassium diformate is used as a reagent in organic synthesis, particularly in reactions requiring a mild base or a source of formate ions .
Biology: In biological research, potassium diformate is used to study the effects of formate on cellular processes and microbial growth. It has been shown to inhibit the growth of lactic acid bacteria and other microorganisms .
Medicine: It is also being explored as an alternative to antibiotic growth promoters in animal husbandry .
Industry: In industrial applications, potassium diformate is used as an antimicrobial agent in animal feeds, where it promotes growth and enhances health by inhibiting harmful bacteria in the digestive tract .
Mechanism of Action
Potassium diformate exerts its effects primarily through its antimicrobial properties. The formate ion disrupts bacterial cell membranes, leading to cell lysis and death. This antimicrobial action is particularly effective in the acidic environment of the stomach and duodenum, where it inhibits the growth of pathogenic bacteria . Additionally, potassium diformate’s growth-promoting effects are attributed to its ability to improve nutrient absorption and overall gut health .
Comparison with Similar Compounds
Sodium Formate: Similar to potassium diformate, sodium formate is used as a deicing agent and in organic synthesis.
Calcium Formate: Used as a food preservative and in cement production.
Ammonium Formate: Employed in organic synthesis and as a reducing agent.
Uniqueness: Potassium diformate is unique due to its dual role as an antimicrobial agent and a growth promoter in animal feeds. Its low corrosiveness and ease of handling make it a preferred choice in various applications. Additionally, its approval by the European Union as a non-antibiotic growth promoter highlights its significance in sustainable agriculture .
Properties
IUPAC Name |
dipotassium;diformate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.2K/c2*2-1-3;;/h2*1H,(H,2,3);;/q;;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMEGFVJFHTAL-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2K2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2E,6E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione](/img/structure/B8071329.png)

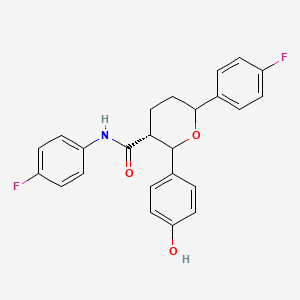
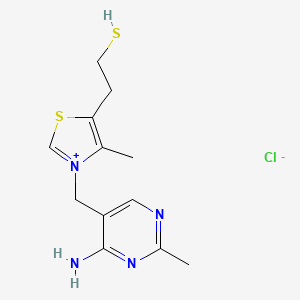
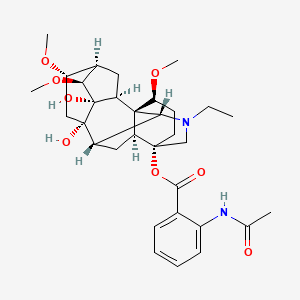
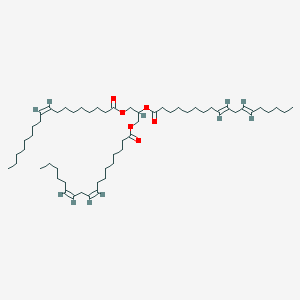
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B8071384.png)
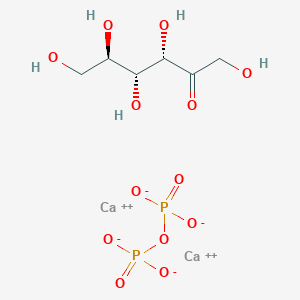
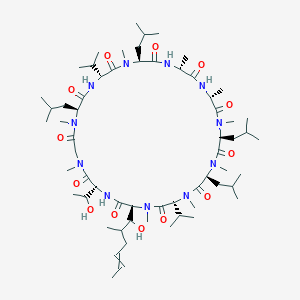
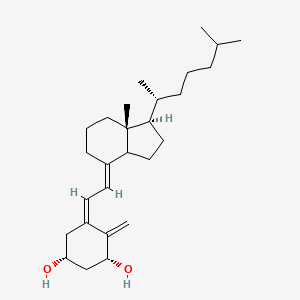
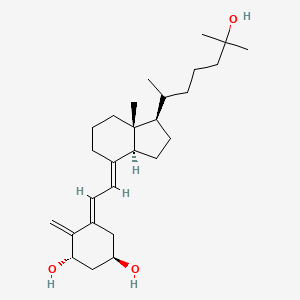
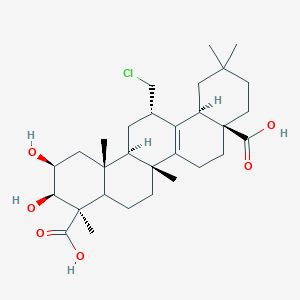
![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B8071422.png)

